![molecular formula C18H29IN2O3S B15344015 {4-(Benzylamino)-3-[(tert-butoxycarbonyl)amino]-4-oxobutyl}(dimethyl)sulfanium iodide CAS No. 388619-31-6](/img/structure/B15344015.png)
{4-(Benzylamino)-3-[(tert-butoxycarbonyl)amino]-4-oxobutyl}(dimethyl)sulfanium iodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{4-(Benzylamino)-3-[(tert-butoxycarbonyl)amino]-4-oxobutyl}(dimethyl)sulfanium iodide is a complex organic compound that features a combination of benzylamino, tert-butoxycarbonyl, and dimethylsulfanium groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of {4-(Benzylamino)-3-[(tert-butoxycarbonyl)amino]-4-oxobutyl}(dimethyl)sulfanium iodide typically involves multiple steps, starting with the preparation of intermediate compoundsThe final step involves the formation of the dimethylsulfanium iodide moiety through a quaternization reaction with methyl iodide .
Industrial Production Methods
Industrial production methods for this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste.
Analyse Des Réactions Chimiques
Types of Reactions
{4-(Benzylamino)-3-[(tert-butoxycarbonyl)amino]-4-oxobutyl}(dimethyl)sulfanium iodide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfanium group to a sulfide.
Substitution: Nucleophilic substitution reactions can replace the benzylamino or tert-butoxycarbonyl groups with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often require the use of strong nucleophiles such as sodium hydride or potassium tert-butoxide .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanium group can yield sulfoxides or sulfones, while reduction can produce sulfides .
Applications De Recherche Scientifique
{4-(Benzylamino)-3-[(tert-butoxycarbonyl)amino]-4-oxobutyl}(dimethyl)sulfanium iodide has several scientific research applications:
Biology: It is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Mécanisme D'action
The mechanism of action of {4-(Benzylamino)-3-[(tert-butoxycarbonyl)amino]-4-oxobutyl}(dimethyl)sulfanium iodide involves its interaction with molecular targets such as enzymes and receptors. The compound’s sulfanium group can act as an electrophile, facilitating reactions with nucleophilic sites on proteins and other biomolecules. This interaction can lead to changes in the activity of the target molecules, resulting in various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- {4-(Benzylamino)-3-[(tert-butoxycarbonyl)amino]-4-oxobutyl}(dimethyl)sulfanium chloride
- {4-(Benzylamino)-3-[(tert-butoxycarbonyl)amino]-4-oxobutyl}(dimethyl)sulfanium bromide
- {4-(Benzylamino)-3-[(tert-butoxycarbonyl)amino]-4-oxobutyl}(dimethyl)sulfanium fluoride
Uniqueness
The uniqueness of {4-(Benzylamino)-3-[(tert-butoxycarbonyl)amino]-4-oxobutyl}(dimethyl)sulfanium iodide lies in its specific combination of functional groups, which confer distinct reactivity and biological activity. Compared to its analogs with different halide ions, the iodide variant may exhibit different solubility, stability, and reactivity profiles, making it suitable for specific applications .
Propriétés
Numéro CAS |
388619-31-6 |
|---|---|
Formule moléculaire |
C18H29IN2O3S |
Poids moléculaire |
480.4 g/mol |
Nom IUPAC |
[4-(benzylamino)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutyl]-dimethylsulfanium;iodide |
InChI |
InChI=1S/C18H28N2O3S.HI/c1-18(2,3)23-17(22)20-15(11-12-24(4)5)16(21)19-13-14-9-7-6-8-10-14;/h6-10,15H,11-13H2,1-5H3,(H-,19,20,21,22);1H |
Clé InChI |
WAGZNVRMXIGMCY-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NC(CC[S+](C)C)C(=O)NCC1=CC=CC=C1.[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(3,4-Difluorophenyl)sulfanylmethyl]pyrrolidine](/img/structure/B15343932.png)
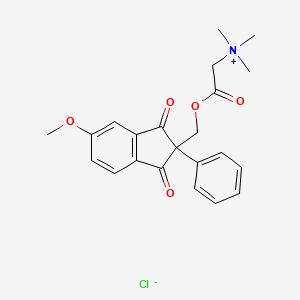
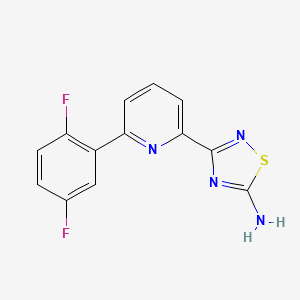
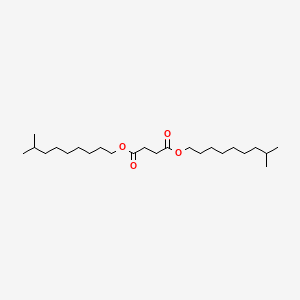

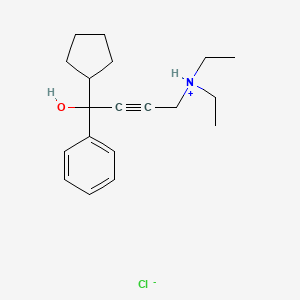
![5-[4-[bis(2-chloroethyl)amino]phenyl]sulfanyl-2,4-dinitrobenzamide](/img/structure/B15343964.png)
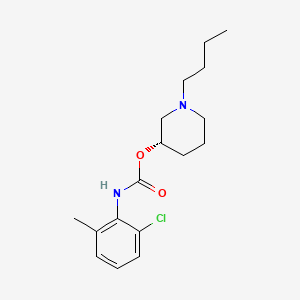


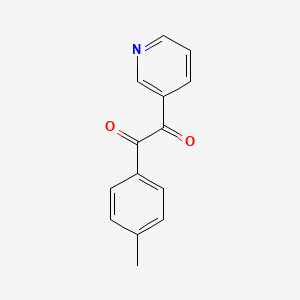


![Dimethyl-[2-[5-(trifluoromethyl)-1,2,3,4-tetrahydrocarbazol-9-yl]ethyl]azanium;chloride](/img/structure/B15344000.png)
